Ethyl[2-(methylsulfanyl)ethyl]amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H13NS |
|---|---|
Molecular Weight |
119.23 g/mol |
IUPAC Name |
N-ethyl-2-methylsulfanylethanamine |
InChI |
InChI=1S/C5H13NS/c1-3-6-4-5-7-2/h6H,3-5H2,1-2H3 |
InChI Key |
GEFMUUGSTDXPSY-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCSC |
Origin of Product |
United States |
Methodologies for the Synthesis of Ethyl 2 Methylsulfanyl Ethyl Amine and Its Structural Analogs
Synthetic Routes for the Amine Moiety Establishment
The construction of the central amine functionality is a critical step in the synthesis of the target compound and its analogs. Several classical and modern techniques can be employed for this purpose.
Direct N-alkylation of a primary amine with an appropriate alkylating agent is a straightforward approach. For the synthesis of ethyl[2-(methylsulfanyl)ethyl]amine, this would involve the reaction of 2-(methylsulfanyl)ethylamine with an ethylating agent, such as ethyl iodide or diethyl sulfate. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.com Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine. The use of a large excess of the primary amine can favor mono-alkylation.
Another strategy involves the "borrowing hydrogen" methodology, where an iridium catalyst facilitates the N-alkylation of amines using alcohols as the alkylating agents. nih.gov This method is considered a green and efficient alternative to traditional alkylation with alkyl halides.
Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines. acs.org This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com
To synthesize this compound via this route, one could react 2-(methylsulfanyl)ethanal with ethylamine (B1201723), followed by reduction. Alternatively, acetaldehyde (B116499) could be reacted with 2-(methylsulfanyl)ethylamine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) is another mild and selective reagent for this transformation. organic-chemistry.org Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is also a viable reduction method. youtube.com
The key advantage of reductive amination is its high selectivity, which minimizes the formation of over-alkylation products often seen with direct alkylation methods. masterorganicchemistry.com
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Readily available, inexpensive. | Can also reduce the starting aldehyde/ketone. masterorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces the imine in the presence of the carbonyl group. masterorganicchemistry.com | Toxic cyanide byproducts. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and less toxic than NaBH₃CN. organic-chemistry.org | More expensive. |
| Catalytic Hydrogenation (H₂/Catalyst) | "Green" method, high atom economy. | Requires specialized equipment for handling hydrogen gas. youtube.com |
Reduction of Nitrogen-Containing Functional Groups (e.g., nitriles, imines, amides)
The amine moiety can also be introduced by the reduction of other nitrogen-containing functional groups.
Nitriles: The reduction of nitriles provides a route to primary amines. quimicaorganica.orglibretexts.org For instance, a nitrile precursor containing the methylsulfanylethyl group could be reduced to the corresponding primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. libretexts.orgcommonorganicchemistry.comresearchgate.net Catalytic hydrogenation with Raney nickel or palladium on carbon can also be used, although sometimes requiring elevated pressure. researchgate.net
Imines: The reduction of pre-formed imines is a direct pathway to amines. organic-chemistry.org Imines can be synthesized by the condensation of a primary amine with an aldehyde or ketone. The subsequent reduction can be achieved using various reducing agents, including sodium borohydride or catalytic hydrogenation. This two-step process allows for greater control over the final product compared to a one-pot reductive amination.
Amides: Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). ucalgary.camasterorganicchemistry.com For example, the corresponding N-ethyl-N-(2-(methylsulfanyl)ethyl)acetamide could be reduced to afford this compound. It's important to note that milder reducing agents like sodium borohydride are generally not effective for amide reduction. ucalgary.ca
Introduction and Manipulation of the Methylsulfanylethyl Side Chain
The incorporation of the sulfur-containing side chain is another key aspect of the synthesis.
A common and effective method for forming thioethers is the reaction of an alkyl halide with a thiol or a thiolate salt. masterorganicchemistry.comacs.org This is a classic Sₙ2 reaction. To introduce the methylsulfanylethyl group, one could react a suitable precursor containing a leaving group (e.g., a halide) with methanethiol (B179389) or its corresponding sodium salt, sodium thiomethoxide. The high nucleophilicity of thiolates makes this a favorable reaction. libretexts.org
The formation of C-S bonds to create thioethers is a significant transformation in organic synthesis. acsgcipr.org Beyond the direct alkylation of thiols, other strategies exist. For instance, metal-catalyzed cross-coupling reactions, such as those employing palladium or copper catalysts, have become powerful tools for the formation of aryl and alkyl thioethers. thieme-connect.com While more commonly applied to aromatic systems, these methods can also be adapted for the synthesis of aliphatic thioethers.
Multi-Component Reactions (MCRs) for Convergent Synthesis of this compound Scaffolds
Multi-component reactions (MCRs), which involve the reaction of three or more starting materials in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not extensively documented in the literature, the principles of MCRs can be applied to construct its core structure or closely related analogs.
For instance, the Ugi and Passerini reactions are powerful MCRs for the synthesis of α-aminoacyl amides and α-acyloxycarboxamides, respectively. These reactions could potentially be adapted to incorporate a thioether-containing component. One hypothetical approach could involve a four-component Ugi reaction utilizing a thioether-containing aldehyde or amine.
Another relevant MCR is the Asinger reaction, which is used to synthesize 3-thiazolines from a ketone, ammonia (B1221849) (or a primary amine), and α-mercaptoaldehydes or α-mercaptoketones. nih.gov While this yields a heterocyclic system, modifications of the starting materials or subsequent ring-opening reactions could potentially lead to acyclic thioether amines.
A one-pot condensation reaction, which shares characteristics with MCRs, has been successfully used to synthesize 2-aminothiophene derivatives. This reaction involves a ketone, elemental sulfur, and a cyanoacetate (B8463686) ester in the presence of a morpholine (B109124) catalyst, demonstrating the feasibility of one-pot sulfur incorporation. wikipedia.orgasianpubs.org
The following table summarizes the key features of prominent MCRs that could be conceptually applied or adapted for the synthesis of thioether amine scaffolds.
| Multi-Component Reaction | Key Reactants | Typical Product | Potential Applicability to Thioether Amine Synthesis |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl amide | Use of a thioether-containing aldehyde, amine, or carboxylic acid. |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxycarboxamide | Incorporation of a thioether moiety in the aldehyde or carboxylic acid component. |
| Asinger Reaction | Ketone, Ammonia/Amine, α-Mercaptoaldehyde/Ketone | 3-Thiazoline | Potential for subsequent ring-opening to yield a thioether amine backbone. nih.gov |
| Gewald Reaction (modified) | Ketone, Elemental Sulfur, Cyanoacetate Ester | 2-Aminothiophene | Demonstrates one-pot C-S bond formation, adaptable for thioether synthesis. wikipedia.orgasianpubs.org |
Chemo- and Regioselective Synthesis Considerations
The synthesis of this compound presents challenges in chemo- and regioselectivity, primarily concerning the selective alkylation of the nitrogen and sulfur atoms.
A common precursor is 2-(methylthio)ethylamine (B103984). The synthesis of this precursor can be achieved by reacting bromoethylamine with sodium methanethiolate (B1210775) or through a more controlled process involving the reaction of aminoethylthiol with methyl iodide in the presence of a base. google.com
Once 2-(methylthio)ethylamine is obtained, the subsequent N-ethylation must be performed selectively without affecting the methylsulfanyl group. Direct alkylation with an ethyl halide risks over-alkylation to form a quaternary ammonium salt and potential S-alkylation. A more controlled and widely used method is reductive amination . wikipedia.orgorganic-chemistry.orgresearchgate.net This involves the reaction of 2-(methylthio)ethylamine with acetaldehyde to form an intermediate imine, which is then reduced in situ to the desired N-ethyl amine. Common reducing agents for this process include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. wikipedia.orgorganic-chemistry.orgresearchgate.net
The table below outlines various approaches for the selective N-alkylation of primary amines, a key step in the synthesis of this compound.
| N-Alkylation Method | Alkylating Agent | Catalyst/Reagent | Key Features & Selectivity |
| Reductive Amination | Acetaldehyde | NaBH4, NaBH3CN, or H2/Pd/C | High selectivity for mono-N-alkylation; mild reaction conditions. wikipedia.orgorganic-chemistry.orgresearchgate.net |
| Direct Alkylation | Ethyl Halide | Base (e.g., K2CO3) | Risk of over-alkylation and S-alkylation; requires careful control of stoichiometry. |
| Using Alcohols | Ethanol (B145695) | Transition metal catalysts (e.g., Ir, Ru) | "Borrowing hydrogen" mechanism; green approach using ethanol as an ethyl source. rsc.org |
| Using Nitriles | Acetonitrile | H2/Rh/C | Effective for selective mono-alkylation of aliphatic primary amines. rsc.org |
Development of Sustainable Synthetic Protocols for this compound
Modern synthetic chemistry emphasizes the development of sustainable or "green" protocols that minimize waste, reduce energy consumption, and utilize renewable resources. acs.org For the synthesis of this compound, several green chemistry principles can be applied.
One promising approach is the use of biocatalysis . Enzymes such as reductive aminases (RedAms) can catalyze the N-alkylation of amines with high selectivity under mild, aqueous conditions. acs.org A biocatalytic cascade could be envisioned where an alcohol oxidase converts ethanol to acetaldehyde, which is then used by a reductive aminase to ethylate 2-(methylthio)ethylamine. acs.org Lipases have also been shown to be effective catalysts for N-formylation using ethyl formate, suggesting their potential in other N-alkylation reactions. rsc.org
The use of green solvents and catalysts is another key aspect of sustainable synthesis. Deep eutectic solvents (DES), for instance, can act as both the solvent and catalyst in N-alkylation reactions, are often biodegradable, non-toxic, and recyclable. researchgate.net Furthermore, the use of ethanol as a "green" ethylating agent, in contrast to traditional ethyl halides, is advantageous as it produces water as the primary byproduct. nih.govchalcogen.ro This can be achieved using heterogeneous catalysts, such as copper-gold mixed photocatalytic systems, which can be easily recovered and reused. nih.gov
The following table summarizes sustainable approaches applicable to the synthesis of this compound and its analogs.
| Sustainable Approach | Key Feature | Example Application | Reference |
| Biocatalysis | Use of enzymes (e.g., RedAms) for selective N-alkylation. | N-alkylation of amines using alcohols or carboxylic acids in one-pot systems. | acs.org |
| Green Solvents | Replacement of volatile organic compounds with environmentally benign alternatives like deep eutectic solvents (DES). | Selective N-alkylation of aromatic primary amines where DES acts as both catalyst and solvent. | researchgate.net |
| Green Alkylating Agents | Use of ethanol instead of ethyl halides. | Photocatalytic N-alkylation of amines with alcohols at ambient temperature. | nih.govchalcogen.ro |
| Catalyst Recycling | Use of heterogeneous or recyclable catalysts. | Gas-phase catalytic reaction for N-ethylethylenediamine synthesis with recyclable catalysts. | google.com |
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Methylsulfanyl Ethyl Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.
Proton (¹H) NMR: Chemical Shift Anisotropy and Coupling Constant Analysis
A ¹H NMR spectrum of Ethyl[2-(methylsulfanyl)ethyl]amine would be expected to show distinct signals for each unique proton environment. Based on the structure (CH₃CH₂NHCH₂CH₂SCH₃), one would anticipate five unique signals:
A triplet for the methyl protons of the ethyl group.
A quartet for the methylene (B1212753) protons of the ethyl group, coupled to the adjacent methyl group.
A triplet for the methylene protons adjacent to the nitrogen atom.
A triplet for the methylene protons adjacent to the sulfur atom.
A singlet for the methyl protons of the methylsulfanyl group.
The precise chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would provide definitive evidence of the connectivity. However, no experimental ¹H NMR data for this specific compound is available in published literature.
Carbon-13 (¹³C) NMR: Signal Assignment and DEPT-135 Discrimination
The ¹³C NMR spectrum would complement the ¹H NMR data. For this compound, five distinct carbon signals are expected. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. In this case, it would show four positive signals (for the four CH₂ groups) and one positive signal (for the CH₃ group). Specific chemical shifts for these carbons are not available.
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be required.
COSY (Correlation Spectroscopy): Would confirm proton-proton couplings, for instance, between the CH₃ and CH₂ protons of the ethyl group. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as the ethyl group to the rest of the chain via the nitrogen atom. nih.govresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, helping to confirm the compound's conformation.
Without experimental data, these analyses remain hypothetical.
Computational GIAO Method for ¹H and ¹³C NMR Chemical Shift Prediction and Validation
In the absence of experimental data, computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used with Density Functional Theory (DFT), can predict NMR chemical shifts. This approach involves calculating the magnetic shielding tensors for a computationally optimized molecular geometry. The predicted shifts are then compared to experimental data for validation, which is not possible in this case. While GIAO calculations could provide theoretical values, they have not been specifically published for this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).
Characteristic Band Assignments for C-N, C-S, and C-H Vibrations
An IR or Raman spectrum of this compound would be expected to show characteristic absorption bands:
C-H vibrations: Stretching bands for sp³-hybridized carbons would appear in the 2850-3000 cm⁻¹ region.
N-H vibrations: As a secondary amine, a single, weak to medium N-H stretching band would be expected around 3300-3350 cm⁻¹. An N-H bending vibration might also be observed.
C-N vibrations: The C-N stretching of an aliphatic amine typically appears in the 1020-1250 cm⁻¹ range.
C-S vibrations: C-S stretching bands are generally weak and appear in the 600-800 cm⁻¹ region.
Specific frequencies and intensities from an experimental spectrum are required for a definitive analysis, but such data is not available.
Conformational Analysis via Vibrational Modes
The conformational landscape of this compound is dictated by rotations around its single bonds, primarily the C-C, C-N, and C-S bonds. Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the most stable conformers. The vibrational modes of the molecule, which involve the stretching and bending of its chemical bonds, are sensitive to its geometry.
In principle, different conformers (e.g., anti and gauche) would exhibit unique vibrational frequencies. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational spectra for different possible conformations. conicet.gov.ar By comparing the calculated frequencies with experimental IR and Raman spectra, the populated conformations in the gas, liquid, or solid phase can be determined. conicet.gov.ar For this compound, key vibrational bands would include N-H stretching, C-H stretching (from ethyl and methyl groups), C-N stretching, C-C stretching, and the characteristic, weaker C-S stretching modes. The analysis of the far-infrared spectrum would be particularly useful for identifying low-frequency torsional modes associated with conformational changes. conicet.gov.ar
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) provides an exceptionally accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₅H₁₃NS), the calculated monoisotopic mass is 119.07687 Da.
Electron Ionization (EI) HRMS also reveals characteristic fragmentation patterns that serve as a molecular fingerprint. The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this would lead to several predictable fragmentation pathways.
Proposed Fragmentation Pathways:
α-Cleavage (C-C bond next to N): The most common fragmentation for aliphatic amines involves the loss of an alkyl radical to form a stable, resonance-stabilized iminium ion. libretexts.orgdocbrown.info For the title compound, cleavage of the methyl group from the ethyl moiety is less likely than cleavage of the larger chain. The primary cleavage is expected to be between the two carbons of the ethyl group attached to the nitrogen, or the C-C bond of the ethylamine (B1201723) backbone. A dominant cleavage for primary and secondary amines is the loss of an alkyl radical from the carbon attached to the nitrogen. docbrown.info
Cleavage at the Thioether: Fragmentation can also occur at the C-S bond, leading to the loss of a methylsulfanyl group (•SCH₃) or related fragments.
A table of predicted key fragments for this compound is presented below.
| m/z (mass/charge) | Proposed Fragment Ion | Formation Pathway |
| 119.077 | [C₅H₁₃NS]⁺ | Molecular Ion (M⁺) |
| 104.053 | [C₄H₁₀NS]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group |
| 88.043 | [C₃H₈NS]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 72.081 | [C₄H₁₀N]⁺ | Cleavage of C-S bond with loss of •SCH₃ and rearrangement |
| 58.065 | [C₃H₈N]⁺ | α-cleavage, [CH₃CH₂NH=CH₂]⁺ |
This table is based on theoretical fragmentation patterns of amines and thioethers. libretexts.orgdocbrown.infonih.gov
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. cam.ac.uk This technique yields a detailed picture of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. cam.ac.uk While a crystal structure for this compound is not available, analysis of related structures provides insight into the expected molecular architecture. nih.govresearchgate.net
SC-XRD analysis would provide precise measurements of all geometric parameters. Based on data from analogous compounds, typical bond lengths can be predicted.
| Bond | Typical Length (Å) | Reference Compound Type |
| C-S | 1.75 - 1.82 | Thioether derivatives nih.gov |
| C-N | 1.45 - 1.48 | Alkyl amines nist.gov |
| C-C | 1.51 - 1.54 | Aliphatic chains nist.gov |
| N-H | ~0.86 - 1.05 | Amines/Amides nist.gov |
| C-H | ~0.95 - 1.00 | Methylene/Methyl groups researchgate.net |
This table presents expected values based on data from similar chemical moieties. nih.govresearchgate.netnist.gov
Similarly, bond angles would be expected to be near the standard tetrahedral (109.5°) or trigonal pyramidal (for the amine nitrogen, ~111-115°) geometries, with deviations caused by steric hindrance. nist.gov Torsional angles would definitively describe the conformation adopted by the molecule within the crystal lattice.
The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular forces. For this compound, the primary intermolecular interactions would be:
Hydrogen Bonding: The amine group (N-H) can act as a hydrogen bond donor, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. This could lead to the formation of chains or networks of molecules. mdpi.com
In related structures containing similar functional groups, intermolecular interactions such as C-H···O and N-H···N hydrogen bonds are observed to create three-dimensional networks that stabilize the crystal structure. researchgate.netnih.gov It is plausible that N-H···S or C-H···S interactions could also be present in the crystal of the title compound.
Strategic Integration of Spectroscopic Data for Robust Structural Confirmation
A definitive structural confirmation of this compound is achieved by strategically integrating data from multiple spectroscopic techniques.
HRMS would confirm the elemental formula (C₅H₁₃NS).
NMR Spectroscopy (¹H and ¹³C), though not detailed here, would establish the connectivity of the carbon and hydrogen skeleton.
Vibrational Spectroscopy (IR/Raman) would confirm the presence of key functional groups (N-H, C-S) and, when combined with computational analysis, would elucidate the molecule's preferred conformation. conicet.gov.ar
SC-XRD , if a suitable crystal can be obtained, would provide unambiguous proof of the molecular structure, including stereochemistry and the precise arrangement of atoms in the solid state. nih.gov
The fragmentation patterns from mass spectrometry would corroborate the connectivity established by NMR, while the combination of all data points provides a comprehensive and robust characterization of the molecule's identity and structure.
Mechanistic Investigations of Chemical Transformations Involving Ethyl 2 Methylsulfanyl Ethyl Amine
Studies on Amine Reactivity and Nucleophilicity
The amine functional group in Ethyl[2-(methylsulfanyl)ethyl]amine is a key center of reactivity. Its nucleophilicity is dictated by the lone pair of electrons on the nitrogen atom, which can initiate attacks on electron-deficient centers. The presence of both an ethyl group and a 2-(methylsulfanyl)ethyl group on the nitrogen atom classifies it as a secondary amine.
Nucleophilic Substitution (SN1/SN2) Reactions at Carbon Centers
The lone pair of electrons on the nitrogen atom of this compound allows it to act as a potent nucleophile in substitution reactions. This reactivity is particularly evident in reactions with alkyl halides, which typically proceed via an SN2 mechanism.
In a typical SN2 reaction, the amine attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step. For instance, the reaction of a secondary amine with bromoethane (B45996) results in the formation of a tertiary ammonium (B1175870) salt. This salt can then be deprotonated by another amine molecule in the mixture to yield the free tertiary amine. This process can continue, with the newly formed tertiary amine reacting further with the alkyl halide to produce a quaternary ammonium salt.
The nucleophilicity of amines generally increases with the degree of alkyl substitution, following the trend: primary < secondary. This masterorganicchemistry.comis attributed to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom. However, steric hindrance can also play a role, sometimes making tertiary amines less nucleophilic than secondary amines.
A recent study has shown that thiols can be activated for nucleophilic substitution using a Ph3P/ICH2CH2I system. This method allows for the direct use of free amines, including secondary amines, as nucleophiles to form various secondary and tertiary amines, tolerating a wide range of functional groups.
| Amine Type | Reactant Example | Product Type | Mechanism | Relative Rate |
| Primary | R-NH₂ + R'-X | Secondary Amine | SN2 | Slower |
| Secondary | R₂NH + R'-X | Tertiary Amine | SN2 | Faster |
| Tertiary | R₃N + R'-X | Quaternary Salt | SN2 | Variable |
Amine-Initiated Reactions (e.g., Michael Additions, Condensations)
The nucleophilic character of this compound also enables it to initiate several other important chemical transformations, including Michael additions and condensation reactions.
Michael Addition: This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Amine masterorganicchemistry.comyoutube.coms are effective nucleophiles for this transformation. In th masterorganicchemistry.come case of this compound, the nitrogen atom would attack the β-carbon of the unsaturated system, leading to the formation of a new carbon-nitrogen bond. The reaction is typically catalyzed by the amine itself or an external base. While the field of asymmetric Michael additions of thioether-based donors is still developing, it represents a significant area of research.
C nih.govondensation Reactions: Secondary amines like this compound react with aldehydes and ketones to form enamines. This reaction proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates to yield the enamine. This transformation is a cornerstone of organic synthesis, providing a route to functionalized amine derivatives.
Role of Amine Moiety in Catalytic Cycles
The amine moiety, in conjunction with the sulfur atom, allows this compound to function as a bidentate ligand in coordination chemistry. Such N,S-bidentate ligands can coordinate with transition metals to form stable complexes that are active in various catalytic cycles.
Bidentate N-heterocyclic carbene (NHC) ligands, which share structural similarities in their chelating nature, have been extensively studied. For example, novel bidentate NHC-phosphine iridium complexes have demonstrated high reactivity in the hydrogenation of ketones under mild, base-free conditions. Simil researchgate.netarly, NHC-cobalt catalysts are effective for the hydrogenation of hindered alkenes. The e researchgate.netlectronic and steric properties of these ligands are crucial for stabilizing the metal center and promoting the desired catalytic activity.
Whi nih.govle specific catalytic applications of this compound are not widely documented, its structural features suggest potential as a ligand in catalysis. The ability of the amine to act as a proton shuttle or to stabilize transition states is a key feature in many amine-based catalysts. For instance, secondary amine-thiourea organocatalysts are known to promote Michael-Michael addition reactions.
### figshare.com4.2. Transformations of the Methylsulfanyl Group
The methylsulfanyl (thioether) group provides a second site of reactivity in the this compound molecule. This sulfur atom can undergo oxidation and desulfurization reactions.
Transformations of the Methylsulfanyl Group
Oxidation of Sulfides to Sulfoxides and Sulfones: Kinetics and Selectivity
The sulfur atom in the methylsulfanyl group is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxy acids (like m-CPBA), and hypochlorites.
The acs.orgresearchgate.net oxidation of a thioether to a sulfoxide is generally a rapid process. Subse researchgate.netquent oxidation of the sulfoxide to the sulfone is also possible but may occur at a slower rate. The s acs.orgelectivity of the reaction—whether it stops at the sulfoxide or proceeds to the sulfone—can often be controlled by the choice of oxidant and the reaction conditions.
Kinetic studies on a series of aryl thioethers have shown that oxidation with hydrogen peroxide under near-physiological conditions can be very slow. In contrast, hypochlorite (B82951) is a much more potent oxidant, capable of converting thioethers to sulfoxides in seconds and further to sulfones in minutes. Catal acs.orgytic systems, such as those using Ti-containing zeolites, can also be employed. These systems have been shown to be effective for the oxidation of the sulfoxide to the sulfone, a step that may not occur readily in a non-catalyzed reaction.
| Starting Material | Oxidizing Agent | Product(s) | General Conditions |
| R-S-R' (Thioether) | H₂O₂ (1 equiv.) | R-SO-R' (Sulfoxide) | Controlled temperature |
| R-S-R' (Thioether) | H₂O₂ (excess) / m-CPBA | R-SO₂-R' (Sulfone) | More forcing conditions |
| R-SO-R' (Sulfoxide) | H₂O₂ / Peroxy acid | R-SO₂-R' (Sulfone) | Further oxidation |
Desulfurization Reactions and Mechanisms
The cleavage of the carbon-sulfur bond in the methylsulfanyl group is known as desulfurization. This reductive process typically replaces the C-S bond with a C-H bond.
A widely used reagent for this purpose is Raney Nickel (Raney Ni). Raney masterorganicchemistry.comorganicreactions.org Ni is a fine-grained, porous nickel-aluminum alloy that has been treated with sodium hydroxide (B78521) to leach out most of the aluminum. The resulting material has a high surface area and is saturated with adsorbed hydrogen, which acts as the reductant. The r masterorganicchemistry.comchem-station.comeaction mechanism is believed to involve the adsorption of the sulfur atom onto the nickel surface, followed by hydrogenolysis of the C-S bonds. This chem-station.commethod is effective for a variety of sulfur-containing compounds, including thioethers and thioacetals.
Oth masterorganicchemistry.comchem-station.comer methods for desulfurization exist, including the use of molybdenum hexacarbonyl and other transition metal complexes that can mediate the cleavage of C-S bonds. Some researchgate.netresearchgate.netcatalytic systems, such as those based on Fe₃O₄, have been studied for the desulfurization of thioethers in heavy oil, often involving reaction with water at high temperatures. A rec rsc.orgrsc.orgently developed method employs a Ph₃P/ICH₂CH₂I system to promote the desulfurization of thiols for nucleophilic substitution.
Nucleophilic Attack at the Sulfur Center
The sulfur atom in this compound, being a soft and polarizable center, is susceptible to nucleophilic attack, particularly by soft electrophiles. This reactivity is a hallmark of thioethers. The lone pairs of electrons on the sulfur atom allow it to act as a nucleophile, leading to the formation of sulfonium (B1226848) ions. For instance, in the presence of an alkyl halide (R-X), the sulfur atom can attack the electrophilic carbon, displacing the halide and forming a tertiary sulfonium salt.
The general mechanism for this SN2 reaction is as follows:
The reactivity of the sulfur center is influenced by several factors, including the nature of the electrophile and the reaction conditions. Stronger electrophiles will react more readily. While specific kinetic data for the nucleophilic attack at the sulfur center of this compound are not extensively documented in publicly available literature, the principles of nucleophilicity of sulfur compounds are well-established. researchgate.netscirp.org Sulfides are generally excellent nucleophiles, often more so than their oxygen-containing ether analogues, due to the higher polarizability of the larger sulfur atom. researchgate.netscirp.org
In a broader context, the nucleophilic character of sulfur is critical in various chemical transformations. For example, in the desulfurization of thiols, a process that can be conceptually related to reactions involving the sulfur center, the initial step often involves activation of the sulfur atom by an electrophile.
Detailed Kinetic Studies of Reactions Involving this compound
Kinetic studies are instrumental in elucidating reaction mechanisms by providing quantitative data on reaction rates and their dependence on various factors. For this compound, such studies would typically involve monitoring the concentration of reactants or products over time under controlled conditions.
The rate law for a reaction involving this compound would be determined by systematically varying the concentrations of the reactants and observing the effect on the initial reaction rate. For instance, in a reaction with an electrophile 'E', the rate law would take the general form:
Rate = k[this compound]]m[E]n
where 'k' is the rate constant, and 'm' and 'n' are the orders of the reaction with respect to each reactant.
A hypothetical set of initial rate data for the reaction of this compound with an electrophile 'E' is presented below to illustrate the method of initial rates for determining the order of reaction.
| Experiment | [this compound] (M) | [E] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 2.0 x 10-4 |
| 2 | 0.20 | 0.10 | 4.0 x 10-4 |
| 3 | 0.10 | 0.20 | 4.0 x 10-4 |
From this hypothetical data, doubling the concentration of this compound (Experiment 1 vs. 2) doubles the rate, indicating the reaction is first order with respect to the amine. Similarly, doubling the concentration of the electrophile (Experiment 1 vs. 3) also doubles the rate, indicating the reaction is also first order with respect to the electrophile. Thus, the rate law would be: Rate = k[this compound]][E].
The effect of temperature on the rate constant of a reaction involving this compound can be analyzed using the Arrhenius and Eyring equations to determine important activation parameters. The Arrhenius equation, k = Ae-Ea/RT, relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R.
The Eyring equation provides a more detailed look at the thermodynamics of the transition state, allowing for the calculation of the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡).
While specific activation parameters for reactions of this compound are not available, a study on the oxidation of piperazines by bromamine-T provides an example of such an analysis. The activation parameters were calculated from the temperature dependence of the rate constants, offering insights into the nature of the transition state.
Table 1: Hypothetical Activation Parameters for a Reaction of this compound
| Parameter | Value |
| Activation Energy (Ea) | 55 kJ/mol |
| Enthalpy of Activation (ΔH‡) | 52.5 kJ/mol |
| Entropy of Activation (ΔS‡) | -80 J/mol·K |
| Gibbs Free Energy of Activation (ΔG‡) | 76.5 kJ/mol |
Note: These are hypothetical values for illustrative purposes.
A negative entropy of activation, as shown in the hypothetical table, would suggest a more ordered transition state compared to the reactants, which is typical for bimolecular reactions where two reactant molecules come together.
Kinetic isotope effects (KIEs) are a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. This involves replacing an atom in the reactant with one of its heavier isotopes and measuring the effect on the reaction rate. For this compound, deuteration at various positions could provide valuable mechanistic information.
For example, if a C-H bond is broken in the rate-determining step, a primary kinetic isotope effect (kH/kD > 1) would be expected. A secondary KIE might be observed if a C-H bond is not broken but its environment changes significantly in the transition state.
While no specific KIE studies on this compound were found, research on related amine oxidations demonstrates the utility of this technique. For instance, in the oxidation of some amines, the absence of a significant KIE upon deuteration of the N-H bond can suggest that N-H bond cleavage is not part of the rate-determining step.
Solvent and pH Effects on Reaction Mechanisms
The solvent environment and pH can have a profound impact on the rates and mechanisms of reactions involving this compound. The dual functionality of this molecule—a basic amine and a nucleophilic sulfide (B99878)—means that both solvent polarity and pH will play crucial roles.
The amine group can be protonated in acidic conditions, forming an ammonium salt. This would drastically reduce the nucleophilicity of the nitrogen atom and could also influence the reactivity of the nearby sulfur atom through inductive effects. The pH at which this protonation occurs is determined by the pKa of the conjugate acid of the amine.
Solvent polarity can influence reaction rates by stabilizing or destabilizing the reactants, transition state, and products to different extents. For a reaction that proceeds through a more polar transition state than the reactants, a polar solvent will increase the reaction rate. For example, the SN2 reaction of the neutral amine with an alkyl halide would likely be accelerated in a polar aprotic solvent.
Table 2: Expected Solvent Effects on Reaction Rates
| Reaction Type | Reactant Polarity | Transition State Polarity | Effect of Increasing Solvent Polarity |
| Amine alkylation (SN2) | Moderate | High | Rate increases |
| Sulfonium salt formation (SN2) | Moderate | High | Rate increases |
| Elimination (E2) from a sulfonium salt | High (charged) | Dispersed charge | Rate may decrease |
Stereoelectronic Control and Regioselectivity in Transformations
In reactions of this compound with electrophiles, the presence of two nucleophilic sites (N and S) raises the question of regioselectivity. The outcome of such a reaction—whether the electrophile attacks the nitrogen or the sulfur—is governed by stereoelectronic factors and the nature of the electrophile according to Hard-Soft Acid-Base (HSAB) theory.
The nitrogen atom of the amine is a harder nucleophile, while the sulfur atom of the thioether is a softer nucleophile. Therefore, hard electrophiles (e.g., H+, acyl chlorides) are expected to preferentially react at the nitrogen atom, while soft electrophiles (e.g., I2, Michael acceptors) are more likely to attack the sulfur atom.
Table 3: Predicted Regioselectivity based on HSAB Theory
| Electrophile | HSAB Character | Predicted Site of Attack |
| H+ | Hard Acid | Nitrogen |
| CH3COCl (Acetyl chloride) | Hard Acid | Nitrogen |
| CH3I (Methyl iodide) | Borderline | Both N and S possible, S often favored |
| I2 (Iodine) | Soft Acid | Sulfur |
| Acrylonitrile (Michael acceptor) | Soft Acid (at β-carbon) | Sulfur |
Stereoelectronic effects, which relate to the influence of orbital alignment on reactivity, can also play a role. For example, the conformation of the ethyl chain could influence the accessibility of the lone pairs on the nitrogen and sulfur atoms, thereby affecting the regioselectivity of the reaction. While specific studies on the stereoelectronic control in reactions of this compound are scarce, the general principles of conformational analysis and orbital overlap would apply.
Despite a comprehensive search for scholarly articles and data pertaining to the computational and theoretical studies of this compound, no specific research dedicated to this particular compound could be located. Searches for quantum mechanical characterization, Density Functional Theory (DFT) analysis, Ab Initio molecular orbital theory calculations, and Frontier Molecular Orbital (FMO) analysis for this compound did not yield any relevant results.
General searches for computational studies on related structures, such as ethyl methyl sulfide and other thioether amines, were conducted. While these searches provided insights into the computational methodologies applied to similar molecules, they did not offer any specific data or analysis directly applicable to this compound.
Consequently, it is not possible to provide an article that adheres to the user's detailed outline, as the foundational scientific literature and data for this specific compound appear to be unavailable in the public domain. The requested in-depth analysis of its electronic and geometric structure, including details on exchange-correlation functionals, basis set optimization, and HOMO-LUMO energy gaps, cannot be generated without dedicated research on this compound.
Computational Chemistry and Theoretical Studies of Ethyl 2 Methylsulfanyl Ethyl Amine
Electronic Structure and Reactivity Descriptors
Natural Population Analysis (NPA) and Atomic Charge Distribution
Currently, there are no published studies that provide NPA data or a detailed analysis of the atomic charge distribution for Ethyl[2-(methylsulfanyl)ethyl]amine. Such an analysis would quantify the partial charges on the nitrogen, sulfur, and carbon atoms, offering insights into the electronegativity effects within the molecule.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized electron-pair "Lewis-like" structures. It allows for the investigation of charge transfer, hyperconjugative interactions, and delocalization effects, which are key to understanding molecular stability. The interactions between filled (donor) and empty (acceptor) orbitals are quantified, providing a measure of their energetic significance.
Specific NBO analysis, including the identification of key donor-acceptor interactions and their stabilization energies for this compound, has not been documented in the scientific literature. This type of study would be invaluable for understanding the influence of the ethyl and methylsulfanyl groups on the amine's electronic structure and stability.
Molecular Electrostatic Potential (MEP) Surfaces for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of negative (nucleophilic attack) and positive (electrophilic attack) potential. This allows for the visual identification of sites susceptible to various types of chemical reactions.
To date, no research articles or datasets have been found that present or discuss the MEP surface of this compound. The generation of an MEP surface would clearly delineate the electron-rich regions, such as the lone pairs on the nitrogen and sulfur atoms, and the electron-deficient regions, providing a roadmap for its chemical reactivity.
Electron Localization Function (ELF) and Local Orbital Locator (LOL) for Chemical Bonding Insights
The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses of the electron density that provide a detailed and intuitive representation of chemical bonding. They help to visualize and quantify the regions of space where electrons are paired, corresponding to covalent bonds, lone pairs, and atomic cores.
A review of the available literature indicates a complete absence of studies employing ELF or LOL to analyze the chemical bonding in this compound. Such an analysis would offer a deeper understanding of the nature of the C-S, C-N, and S-C bonds and the localization of the lone pair electrons on the heteroatoms.
Thermodynamic and Kinetic Modeling of Reactions
Computational modeling is a powerful tool for investigating the thermodynamics and kinetics of chemical reactions. It allows for the prediction of reaction energetics, the geometry of transition states, and the elucidation of reaction pathways and mechanisms. This information is critical for understanding reaction feasibility, selectivity, and for the design of new synthetic routes.
Prediction of Reaction Energetics and Transition State Geometries
Theoretical calculations can accurately predict the enthalpy, entropy, and Gibbs free energy changes associated with a chemical reaction, providing a quantitative measure of its spontaneity. Furthermore, the geometry of the transition state, the highest energy point along the reaction coordinate, can be determined, which is essential for calculating activation energies.
There are currently no published computational studies that report on the reaction energetics or the geometries of transition states for any reactions involving this compound.
Computational Reaction Pathways and Mechanistic Validation
Computational chemistry allows for the detailed exploration of potential reaction pathways, helping to validate or propose reaction mechanisms. By calculating the energies of intermediates and transition states, the most favorable reaction route can be identified.
No computational studies detailing the reaction pathways or providing mechanistic validation for reactions of this compound have been found in the scientific literature. Such studies would be instrumental in understanding its reactivity, for example, in reactions such as alkylation, acylation, or oxidation.
Intermolecular Interactions and Condensed Phase Behavior Modeling
Modeling intermolecular interactions is crucial for predicting how molecules arrange themselves in solids and liquids. Techniques such as Hirshfeld surface analysis and molecular dynamics simulations are instrumental in this area.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the complete crystal. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify key intermolecular contacts.
While direct Hirshfeld analysis data for this compound is not available, studies on more complex molecules containing the methylsulfanyl moiety, such as ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate, provide a clear example of the insights gained from this technique. nih.govresearchgate.net In the crystal structure of this related compound, the analysis reveals the prevalence of different types of non-covalent interactions. nih.gov The most significant contacts are hydrogen-hydrogen (H···H) interactions, which is expected for a molecule with a high hydrogen content. nih.gov Other important interactions include those between carbon and hydrogen (C···H/H···C), oxygen and hydrogen (O···H/H···O), and sulfur and hydrogen (S···H/H···S). nih.govresearchgate.net
Table 1: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Thiophenytoin Derivative
| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 56.4 |
| C···H/H···C | 20.5 |
| O···H/H···O | 14.7 |
| S···H/H···S | 4.9 |
Data derived from a study on ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate. nih.govresearchgate.net
Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. easychair.orgnih.gov By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing deep insights into conformational changes and the influence of the surrounding environment, such as a solvent. easychair.orgchemrxiv.org
For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable arrangements (conformers) and the energy barriers between them. This creates a picture of the conformational ensemble—the collection of different shapes the molecule adopts at a given temperature.
Furthermore, MD simulations excel at modeling solvent effects. nih.govrsc.org By explicitly including solvent molecules (like water) in the simulation box, it becomes possible to study how the solvent influences the solute's conformation, stability, and interactions. easychair.orgresearchgate.net This is critical for understanding chemical behavior in solution, as solvent-mediated interactions can significantly alter a molecule's properties compared to the gas phase. osti.gov
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational quantum chemistry, particularly Density Functional Theory (DFT), is widely used to predict spectroscopic properties. researchgate.netresearchgate.net By calculating the electronic structure of a molecule, researchers can simulate various spectra, including infrared (IR), Raman, and UV-visible.
The process involves optimizing the molecule's geometry to find its lowest energy state. From this optimized structure, vibrational frequencies can be calculated, which correspond to the peaks in an IR or Raman spectrum. researchgate.net Similarly, electronic transition energies can be computed to predict the absorption peaks in a UV-visible spectrum. researchgate.net
A key aspect of this work is the correlation of predicted data with experimental results. Comparing the computed spectrum with a measured one helps validate both the computational model and the interpretation of the experimental data. For instance, in studies of related molecules like ethyl 4-aminobenzoate (B8803810), DFT calculations using the B3LYP functional have shown good agreement with experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of vibrational modes. researchgate.net Discrepancies between calculated and experimental values are often systematic and can be corrected using scaling factors, leading to highly accurate predictions.
Table 2: Example Correlation of Calculated vs. Experimental Vibrational Frequencies for a Structurally Related Compound
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|
| NH₂ Asymmetric Stretch | 3538 | 3500-3420 |
| C=O Stretch | 1960 | 1903 |
| CH₂ Rocking | Not specified | 1170 |
| CH₃ Rocking | Not specified | 1045 |
Data derived from a study on 4-aminobenzoate anion and ethyl 4-aminobenzoate, illustrating the general approach. researchgate.net
Assessment of Global Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness/Softness, Electrophilicity Index)
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is a function of both chemical potential and hardness (ω = μ²/2η).
These descriptors provide a quantitative framework for understanding a molecule's stability and reaction tendencies without needing to simulate a full chemical reaction. researchgate.net For this compound, calculating these values would offer a theoretical assessment of its reactivity profile.
Table 3: Example of Global Reactivity Descriptors Calculated for a Set of Diverse Compounds
| Compound | Chemical Potential (µ) (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) |
|---|---|---|---|
| Benzene | -3.78 | 6.60 | 1.08 |
| CB | -3.94 | 6.14 | 1.26 |
| 1,2-C2B | -4.12 | 5.98 | 1.42 |
| 1,3-C2B | -4.19 | 5.99 | 1.46 |
Data derived from a comparative study using the B3LYP/6-311++G** method, illustrating typical values for these descriptors. amazonaws.com
Applications of Ethyl 2 Methylsulfanyl Ethyl Amine in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The presence of both a nucleophilic amine and a sulfur-containing thioether moiety allows Ethyl[2-(methylsulfanyl)ethyl]amine to be a valuable intermediate in the construction of diverse and complex molecular architectures.
Precursor for Heterocyclic Compounds and Bioactive Scaffolds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and drug discovery. The dual functionality of this compound makes it a promising precursor for synthesizing various heterocyclic systems. The secondary amine can readily participate in cyclization reactions, such as condensations with carbonyl compounds or additions to unsaturated systems, to form nitrogen-containing rings.
While direct examples of its use are not extensively documented in mainstream literature, analogous structures containing thioether and amine functionalities are widely employed in the synthesis of bioactive scaffolds. For instance, molecules with a methylsulfanyl group are used to create substituted imidazoles, which are known for a wide range of pharmacological activities. nih.gov Similarly, benzothiazole (B30560) derivatives, which feature a sulfur and a nitrogen atom in their heterocyclic core, are synthesized from precursors that can be structurally related to this compound and are explored for their therapeutic potential. derpharmachemica.comchemmethod.com The synthesis of complex pyridines, another important class of heterocycles, also utilizes intermediates with sulfur and nitrogen functionalities. nih.gov The reactivity of the amine and thioether groups suggests that this compound could be a valuable starting material for creating novel heterocyclic libraries for screening in drug discovery programs.
Building Block in the Construction of Macrocyclic Structures
Macrocycles, large ring structures containing typically 12 or more atoms, are of significant interest in drug development and host-guest chemistry. The synthesis of these large rings often relies on strategic cyclization reactions where flexible or semi-rigid building blocks are joined together. This compound, with its ethyl chain connecting the amine and thioether groups, possesses the conformational flexibility that can be advantageous in forming macrocyclic structures.
The amine group can be used as a nucleophilic handle to form amide or amine linkages, while the thioether can act as a soft donor site or be oxidized to a sulfoxide (B87167) or sulfone to modulate the properties of the resulting macrocycle. Methodologies for synthesizing macrocycles often involve the intramolecular reaction of two reactive ends of a linear precursor. nih.gov For example, strategies involving thioether or amine-bridged macrocyclic peptides have been developed, highlighting the utility of these functional groups in macrocyclization. mdpi.com The structure of this compound makes it a potential candidate for incorporation into such linear precursors, where it can form a key part of the macrocyclic backbone after a cyclization event.
Ligand Design and Coordination Chemistry Applications of this compound Derivatives
The ability of this compound to bind to metal ions through its nitrogen and sulfur atoms makes it and its derivatives attractive candidates for applications in coordination chemistry and catalysis.
Metal Chelation Properties of the Amine and Thioether Functionalities
Chelation is a process where a ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure called a chelate. researchgate.net this compound is a classic example of a bidentate ligand, capable of forming a stable five-membered chelate ring with a metal center through the lone pairs of electrons on the nitrogen and sulfur atoms. The combination of a "hard" amine donor (preferring to bind to hard metal ions) and a "soft" thioether donor (preferring soft metal ions) gives it versatile coordination properties.
This dual nature allows it to form stable complexes with a wide range of transition metals. Resins containing similar amine and thio groups have been shown to effectively chelate metal ions like zinc(II), cadmium(II), and mercury(II). chemsynthesis.com The stability of such metal complexes is a cornerstone of their application in various fields, from analytical chemistry for metal ion detection to biochemistry where metal chelates play vital roles in biological systems. researchgate.net The fundamental principles of coordination chemistry suggest that this compound would form stable complexes, a property that is essential for its use in catalysis and materials science. researchgate.netuobaghdad.edu.iq
| Functional Group | Donor Atom | Lewis Base Character | Preferred Metal Ion Character |
| Secondary Amine | Nitrogen (N) | Hard Base | Hard or Borderline |
| Thioether | Sulfur (S) | Soft Base | Soft or Borderline |
Application in Catalysis (e.g., Transition-Metal Catalysis, Organocatalysis)
The derivatives of this compound can be designed as ligands to influence the outcome of metal-catalyzed reactions. In transition-metal catalysis, the ligand bound to the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. By modifying the substituents on the nitrogen or the carbon backbone of this compound, the steric and electronic properties of the resulting ligand can be fine-tuned.
Such ligands are essential in reactions like cross-coupling, hydrogenation, and hydroamination. acs.org For instance, benzothiazole-containing structures, which share the thioether-amine motif, are used as scaffolds in the development of new catalytic systems. derpharmachemica.com The ability of the thioether and amine groups to stabilize different oxidation states of a transition metal can be exploited to facilitate catalytic cycles. While specific applications in organocatalysis are less direct, the secondary amine functionality is a common motif in many organocatalysts, such as those used in enamine and iminium ion catalysis.
Advanced Materials Development
The development of advanced materials with tailored properties is a rapidly growing field of research. The functional groups present in this compound offer opportunities for its incorporation into polymeric materials and functional surfaces.
While there is no direct literature on the use of this compound in advanced materials, the reactivity of its functional groups allows for such possibilities. For example, the amine group can be used to anchor the molecule to a polymer backbone or a surface through amide bond formation or other coupling reactions. The thioether group can also be a site for further functionalization, for instance, through oxidation to a sulfoxide or sulfone, which dramatically changes the polarity and coordinating ability of the side chain.
Research on related molecules provides a proof of concept. For example, polymers have been synthesized from methacrylate (B99206) monomers containing a methylthio)ethyl side chain. These polymers can be subsequently oxidized to create polysulfoxides, which have been investigated for applications such as cryopreservation, mimicking the properties of dimethyl sulfoxide (DMSO). acs.orgnih.gov This suggests that this compound could be incorporated into polymers or materials where the redox-active sulfur center can be used to switch material properties.
Incorporation into Polymeric Systems for Specific Properties (e.g., cryoprotectants from related thioethers)
The presence of a flexible thioether linkage and a reactive amine group in this compound suggests its potential as a monomer or functionalizing agent in the synthesis of advanced polymeric systems. While direct studies on polymers derived from this compound are not extensively documented, research into structurally related thioether- and amine-containing polymers provides significant insight into their potential properties and applications, particularly in the field of cryopreservation.
Cryoprotectants are substances that protect biological tissue from damage caused by freezing. wikipedia.org Conventional cryoprotectants include organic solvents like dimethyl sulfoxide (DMSO) and glycerol. nih.gov There is growing interest in developing macromolecular cryoprotectants to overcome some of the limitations of these small-molecule agents. nih.gov
Research has focused on synthesizing polymers with side chains that mimic the structure of effective cryoprotectants. A notable example is the investigation of poly(2-(methylsulfinyl)ethyl methacrylate) (PMSEM), which is synthesized via the oxidation of its thioether precursor, poly(2-(methylthio)ethyl methacrylate). nih.gov The goal of this research was to determine if incorporating a sulfoxide group, similar to the one in DMSO, into a polymer backbone could confer cryoprotective abilities. nih.gov The study found that the sulfoxide side chains themselves did not significantly modulate the frozen components during cryopreservation, but it highlighted the critical role of the polymer backbone and the need for precise control over the oxidation state, as overoxidation to the sulfone form increased cytotoxicity. nih.gov
Polymers bearing amine groups are also highly valued for their ability to be conjugated with various molecules. rsc.org The synthesis of polymers like poly(2-oxazolines) and poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) demonstrates established methods for incorporating amine functionality into polymer chains. rsc.orgmdpi.com These amine groups can be protonated, making the polymers responsive to pH changes, a property utilized in smart drug delivery systems. mdpi.commdpi.com
Given these precedents, this compound could serve as a valuable monomer. Its secondary amine allows for potential incorporation into polymer backbones or for post-polymerization modification, while the thioether side chain could be oxidized to a sulfoxide, creating a "DMSO-like" moiety intended to aid in cryopreservation or other applications where the polar sulfoxide group is beneficial. nih.gov
Specialty Chemical Development
This compound's structure makes it a candidate for development as a specialty chemical intermediate. Specialty amines are used as building blocks in a wide range of industries, including pharmaceuticals, agrochemicals, and materials science. arkema.com The development of high-purity specialty amines, such as N-ethylmethylamine, is driven by their increasing use in the synthesis of active pharmaceutical ingredients. google.com
The utility of related bifunctional amines and thioethers is well-documented. For instance, 2-(Methylthio)ethylamine (B103984) is considered a pharmaceutical intermediate. fishersci.ca Its hydrochloride salt, 2-(Methylsulfonyl)ethylamine Hydrochloride, is specifically used in the synthetic preparation of potent and selective PI3Kδ inhibitors. pharmaffiliates.com Similarly, ethylamine (B1201723) is a large-scale precursor to many herbicides, including atrazine (B1667683) and simazine. wikipedia.org
The reactivity of the amine group in this compound allows for a variety of chemical transformations, such as acylation and alkylation, while the thioether group offers a site for oxidation or coordination with metals. This dual functionality makes it a versatile building block for creating a diverse array of more complex molecules. Its potential application as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or as a component in the formulation of materials like corrosion inhibitors or surfactants is an area for further exploration.
Compound Data
Future Research Directions and Emerging Paradigms for Ethyl 2 Methylsulfanyl Ethyl Amine
Development of Novel Asymmetric Synthetic Routes for Chiral Derivatives
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal and materials chemistry, as approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments. nih.gov While traditional methods often rely on resolution, which has a maximum theoretical yield of 50%, future efforts will focus on asymmetric synthesis and deracemization strategies that can theoretically achieve 100% yield. whiterose.ac.uk
For derivatives of ethyl[2-(methylsulfanyl)ethyl]amine, the development of novel asymmetric synthetic routes is a key research frontier. Chiral, non-racemic thioethers have already proven to be valuable tools in creating new reagents and catalysts for asymmetric synthesis. rsc.org Future research will likely adapt these existing principles to the specific structural features of this compound.
Key strategies that are expected to be explored include:
Transition Metal-Catalyzed Asymmetric Hydrogenation: This is one of the most direct and efficient methods for preparing valuable α-chiral amines from prochiral imines. nih.govacs.org Research will focus on developing novel chiral phosphorus ligands and phosphine-free metal catalysts to achieve high enantioselectivity for substrates related to this compound. acs.org
Biocatalysis with ω-Transaminases: Enzymes like ω-transaminases offer a highly selective route to chiral amines from prochiral ketones. nih.gov Future work will involve screening for or engineering ω-transaminases that can accept substrates structurally similar to the ketone precursor of this compound, potentially overcoming issues of product inhibition by using whole-cell systems or by removing inhibitory byproducts like pyruvate. nih.gov
The successful development of these routes will enable the synthesis of specific stereoisomers of this compound derivatives, opening new avenues for their use as chiral building blocks, auxiliaries, or in biologically active compounds. nih.gov
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring and Mechanistic Probing
A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis and application of this compound. The move towards data-rich experimentation necessitates the use of advanced spectroscopic techniques for real-time, in-situ monitoring. nih.gov
Future research will increasingly employ a suite of Process Analytical Technology (PAT) tools to gain detailed mechanistic insights. nih.gov
| Spectroscopic Technique | Application in Monitoring this compound Reactions | Key Information Gained |
| In-situ Fourier-Transform Infrared (FTIR) Spectroscopy (ReactIR) | Tracking the consumption of reactants and the formation of products and intermediates by monitoring characteristic vibrational bands (e.g., C=N for imine formation, N-H for amines). researchgate.netscribd.com | Reaction kinetics, identification of transient intermediates, endpoint determination. scribd.com |
| Raman Spectroscopy | Complementary to FTIR, particularly useful for monitoring reactions in solvents like chloroform (B151607) and for tracking specific functional groups like the C=O stretch in ketone precursors. researchgate.net | Reaction rates, quantification of reactants and products without sample preparation. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Benchtop NMR spectrometers can be used for real-time monitoring of reactions, providing detailed structural information on all species in the reaction mixture. magritek.com | Unambiguous identification of products and byproducts, mechanistic elucidation. nih.govmagritek.com |
| Hyphenated Techniques (e.g., LC-MS) | Combining the separation power of liquid chromatography with the identification capabilities of mass spectrometry for analyzing complex reaction mixtures. numberanalytics.comscitechnol.com | Separation and identification of all components in a mixture, including isomers and trace impurities. scitechnol.com |
| 2D-IR Spectroscopy | An emerging technique for studying molecular interactions and structural changes on ultrafast timescales. numberanalytics.com | Detailed understanding of reaction dynamics and solvent effects. numberanalytics.com |
By integrating these techniques, researchers can build comprehensive kinetic and mechanistic models for reactions involving this compound, leading to more efficient, controlled, and safer chemical processes. nih.gov
Integration of Machine Learning and Artificial Intelligence in Computational Design and Reaction Optimization
The vast chemical space and the multitude of possible reaction conditions make traditional trial-and-error approaches to chemical synthesis and material design inefficient. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process. arxiv.orghilarispublisher.com
For this compound and its derivatives, AI and ML will play a pivotal role in two key areas:
Computational Design of Novel Derivatives: ML models, trained on large datasets from high-throughput calculations like Density Functional Theory (DFT), can rapidly predict the properties of new molecules. arxiv.orgarxiv.orgresearchgate.net This allows for the in-silico screening of millions of potential derivatives of this compound to identify candidates with desired properties, such as enhanced catalytic activity or specific binding affinities, before they are synthesized in the lab. arxiv.orgarxiv.org For instance, ML has been used to predict CO2 binding enthalpies for a wide range of amines, a property relevant to carbon capture applications. arxiv.org
Reaction Optimization: AI algorithms can navigate the complex, multi-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst, concentration) to find the optimal conditions for a given transformation. hilarispublisher.comtechnologynetworks.com By using a feedback loop where an AI model analyzes the results of automated experiments and then suggests new conditions, researchers can significantly reduce the time and resources needed to maximize reaction yields and minimize byproducts. technologynetworks.com This approach has been shown to double the average yield for certain complex reactions. technologynetworks.com
Exploration of New Reactivity Modes and Unconventional Chemical Transformations for this compound
The unique combination of a nucleophilic secondary amine and a thioether group in this compound provides a rich landscape for exploring novel chemical reactions. Future research will move beyond the established reactivity of these functional groups to uncover unconventional transformations.
The thioether moiety is of particular interest. While it can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone, its reactivity extends further. youtube.com The sulfur atom can act as a nucleophile, coordinating to an electrophile to form a positively charged sulfonium (B1226848) species. youtube.com This activation can render the adjacent alkyl groups electrophilic and susceptible to nucleophilic attack. youtube.com
Future research directions may include:
Radical S-Adenosylmethionine (rSAM) Enzyme-Inspired Chemistry: The discovery that rSAM enzymes can catalyze thioether bond formation opens up new bio-inspired synthetic strategies. nih.gov Mimicking these enzymatic systems could lead to novel methods for C-S bond formation under mild conditions.
Oxidative Activation and Coupling: The oxidative activation of amines can lead to reactive intermediates like aminyl radicals or quinone imines. nih.gov The interaction of these species with the thioether moiety, either intramolecularly or intermolecularly, could lead to novel heterocyclic structures or cross-linked materials. nih.gov
Photoredox Catalysis: This rapidly developing field uses light to generate highly reactive intermediates. Exploring the behavior of this compound under photoredox conditions could unlock new reaction pathways, such as C-H functionalization or novel coupling reactions, that are inaccessible through traditional thermal methods.
The oxidation of thioethers by reactive oxygen species (ROS) like hypochlorite (B82951) is known to be extremely fast, much faster than many bioorthogonal "click" reactions. acs.org This high reactivity could be harnessed in the design of rapidly responding chemical sensors or triggers.
Development of Advanced Analytical Methodologies for Complex Mixture Analysis
The synthesis and application of this compound will inevitably lead to the formation of complex mixtures containing the desired product, unreacted starting materials, intermediates, and byproducts. The comprehensive analysis of these mixtures is a significant challenge that requires advanced analytical techniques. scitechnol.com
Future research will focus on developing and implementing robust analytical workflows capable of separating, identifying, and quantifying all components in a reaction mixture.
| Analytical Technique | Application for Complex Mixtures Containing this compound Derivatives |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds in the mixture. scitechnol.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | The workhorse technique for analyzing non-volatile compounds. Advances in column technology (e.g., HILIC for polar compounds) and mass analyzers will improve separation and sensitivity. scitechnol.commdpi.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for the analysis of volatile derivatives or reaction byproducts. scitechnol.com |
| Differential Mobility Spectrometry (DMS) | A gas-phase separation technique that separates ions based on their mobility in an electric field, offering an additional dimension of separation before mass analysis. acs.org |
| Chemometrics and Machine Learning | Statistical and AI-based methods are crucial for deconvoluting complex datasets from techniques like LC-MS and NMR, identifying patterns, and extracting meaningful information. nih.gov |
| Chemical Isotope Labeling (CIL) LC-MS | This technique uses labeling reagents to improve ionization efficiency and quantification accuracy, which is particularly useful for analyzing submetabolomes like amines in complex biological samples. mdpi.com |
The integration of these advanced methods will not only ensure product quality but also provide deeper insights into reaction mechanisms by allowing for the detection and characterization of previously unobserved trace-level intermediates and byproducts. scitechnol.comnih.gov
Q & A
Q. What are the established synthetic routes for Ethyl[2-(methylsulfanyl)ethyl]amine, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting 2-(methylsulfanyl)ethylamine with ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) to facilitate deprotonation and substitution . Reaction conditions such as temperature (40–80°C), solvent polarity (e.g., DMF or ethanol), and catalyst selection (e.g., phase-transfer catalysts) critically impact yield (60–85%) and purity. Post-synthesis purification via column chromatography or distillation is recommended to isolate the amine from byproducts like dialkylated impurities .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the ethyl and methylsulfanyl substituents (e.g., δ ~2.1 ppm for SCH₃ protons, δ ~2.5–3.0 ppm for CH₂NH groups) .
- GC-MS/HPLC-MS : For molecular ion ([M+H]⁺) validation and purity assessment (e.g., m/z ≈ 134 for C₅H₁₃NS) .
- FT-IR : To identify N-H stretches (~3350 cm⁻¹) and C-S vibrations (~650 cm⁻¹) .
Q. What in vitro assays are used to screen this compound for antimicrobial activity?
Standard methods include:
- Broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Zone of inhibition assays on agar plates, with dose ranges of 10–200 µg/mL.
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
Advanced Research Questions
Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved?
Discrepancies in IC₅₀ values (e.g., MAO-A inhibition ranging from 1–50 µM) may arise from assay variability (pH, substrate concentration) or structural analogs. Recommended approaches:
- Standardized assay protocols (e.g., fixed NADPH concentrations in oxidase assays) .
- Comparative studies using structurally defined analogs (e.g., replacing SCH₃ with SO₂CH₃) to isolate electronic/steric effects .
- Molecular docking to validate binding modes in enzyme active sites (e.g., using AutoDock Vina with PDB 2BXR) .
Q. What computational strategies predict the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the methylsulfanyl group’s electron-donating effects lower LUMO energy, enhancing susceptibility to electrophilic attack .
- Transition State Modeling : Simulate reaction pathways (e.g., with Gaussian09) for SN2 alkylation or oxidation to sulfoxide derivatives .
- Solvent Effect Analysis : COSMO-RS models to optimize solvent choice for reactions (e.g., acetone vs. THF) .
Q. How does the methylsulfanyl group influence structure-activity relationships (SAR) in receptor binding studies?
The SCH₃ group contributes to:
- Hydrophobic interactions : Enhances binding to lipophilic enzyme pockets (e.g., in acetylcholinesterase) .
- Conformational rigidity : Restricts rotation of the ethylamine chain, improving fit in target sites .
- Metabolic stability : Resistance to oxidative degradation compared to thiol (-SH) analogs . SAR studies should compare analogs with sulfoxide (SOCH₃) or sulfone (SO₂CH₃) groups to quantify these effects .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound?
- Use <100 mL quantities per reaction to minimize exposure risks .
- Employ fume hoods, nitrile gloves, and lab coats to prevent dermal/ocular contact.
- Neutralize waste with 10% acetic acid before disposal .
Q. How should researchers design controlled experiments to assess the compound’s stability under varying pH conditions?
- Accelerated stability testing : Incubate the compound in buffers (pH 2–12) at 40°C for 72 hours.
- Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .
- Identify degradation products (e.g., sulfoxides) using LC-MS/MS .
Data Presentation Guidelines
- Tables : Include retention times (HPLC), spectral peaks (NMR), and statistical metrics (e.g., p-values for bioactivity).
- Figures : Use molecular orbital diagrams (DFT) and dose-response curves (GraphPad Prism) to illustrate key findings .
- Units : Report concentrations in µM (biological assays) and δ ppm (NMR) per IUPAC standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
